molecular formula C9H12ClNO B13436783 2-Chloro-4-[2-(methylamino)ethyl]phenol

2-Chloro-4-[2-(methylamino)ethyl]phenol

Cat. No.: B13436783
M. Wt: 185.65 g/mol
InChI Key: JUAGTRJQHHXDHQ-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H12ClNO. It is a derivative of phenol, characterized by the presence of a chloro group at the second position and a methylaminoethyl group at the fourth position on the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[2-(methylamino)ethyl]phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chlorophenol with 2-(methylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[2-(methylamino)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-Hydroxy-4-[2-(methylamino)ethyl]phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-[2-(methylamino)ethyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[2-(methylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and methylaminoethyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyltyramine: Similar structure but lacks the chloro group.

    4-Hydroxy-N-methylphenethylamine: Similar structure but lacks the chloro group.

    Tyramine: Similar structure but lacks both the chloro and methylaminoethyl groups.

Uniqueness

2-Chloro-4-[2-(methylamino)ethyl]phenol is unique due to the presence of both the chloro and methylaminoethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-chloro-4-[2-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H12ClNO/c1-11-5-4-7-2-3-9(12)8(10)6-7/h2-3,6,11-12H,4-5H2,1H3

InChI Key

JUAGTRJQHHXDHQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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